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For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorotriphenylboron, systematically named tris(pentafluorophenyl)borane and often
abbreviated as B(CsFs)s3, is a powerful organoboron Lewis acid. Its strong electrophilicity,
arising from the electron-withdrawing nature of the three pentafluorophenyl rings, coupled with
significant steric bulk, makes it a versatile reagent and catalyst in a wide array of chemical
transformations. This guide provides an in-depth overview of the physical and chemical
properties of perfluorotriphenylboron, detailed experimental protocols for its synthesis and key
applications, and visualizations of relevant chemical processes.

Physical and Chemical Properties

Perfluorotriphenylboron is a white, crystalline solid that is thermally stable and resistant to
oxidation.[1] Unlike many other strong Lewis acids, it exhibits a notable tolerance to water,
although it readily forms adducts with it.[1]

Tabulated Physical Properties
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Property Value References
Chemical Formula Ci1sBF1s [1]
Molecular Weight 511.98 g/mol [1]
White to off-white crystalline
Appearance ] [2][3]
solid/powder
Melting Point 126-131 °C [1][4]
Boiling Point 327.3 £42.0 °C (Predicted) [5][6]
Density 1.7 g/cm3 [3]
Soluble in hexane, chloroform,
Solubility dichloromethane, toluene, and [51[7]

other polar organic solvents.

Vapor Pressure

0.000939 mmHg at 25 °C

[3]

Structural and Spectroscopic Data

The molecule adopts a propeller-like structure with a trigonal planar BCs core.[1][8] The

pentafluorophenyl groups are twisted out of the plane, contributing to its steric bulk.

Spectroscopic Data

Value

References

1°F NMR (CDClIs, referenced to
CFCl3)

5 -133.18 (d, 6F), -152.38 (t,
3F), -165.5 (m, 6F)

[9]

11B NMR (CDCls, referenced to
BF3-Et20)

0 65.9 (br, s)

[9]

UV-Vis (Amax, Toluene)

306 nm

[5]16]

Experimental Protocols
Synthesis of Perfluorotriphenylboron

The most common laboratory synthesis involves the reaction of a pentafluorophenyl Grignard

reagent with a boron trihalide.[8]
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Procedure:

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux
condenser, and under an inert atmosphere (e.g., nitrogen or argon), suspend magnesium
turnings (7.2 g, 0.3 mol) in 500 mL of anhydrous diethyl ether.

Slowly add bromopentafluorobenzene (74.1 g, 0.3 mol) dropwise to initiate the Grignard
reaction. The reaction is exothermic and the mixture will become grey and turbid. Maintain a
gentle reflux. After the addition is complete, stir for an additional hour to ensure complete
formation of the Grignard reagent.[2]

In a separate flame-dried flask, dissolve boron trifluoride diethyl etherate (BFs-OEtz, 14.19 g,
0.1 mol) in 200 mL of anhydrous toluene and cool the solution to 0 °C in an ice bath.

Transfer the prepared Grignard reagent solution to the BFs-OEtz solution via cannula with
vigorous stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature.
Remove approximately 500 mL of the solvent under reduced pressure.

Heat the remaining solution to approximately 100 °C for one hour, during which a glassy
solid will precipitate.[2]

Remove all volatile components under vacuum to obtain a dry, brown cake.
Extract the product from the solid cake with warm (45 °C) hexanes (approximately 600 mL).

Cool the hexane solution to -30 °C to induce crystallization of fine, feathery crystals of
perfluorotriphenylboron.

Due to the fine nature of the crystals, they can be difficult to filter. An alternative is to add
approximately 30 mL of diethyl ether to the collection flask before filtration. This will form the
more easily filterable cubic crystals of the (Et20)B(CeFs)3 adduct. The ether can be removed
later under vacuum if the free borane is required.[2]
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Caption: Synthesis of Perfluorotriphenylboron.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for confirming the identity
and purity of perfluorotriphenylboron.

Procedure:

e Prepare a sample by dissolving approximately 10-20 mg of the synthesized B(CsFs)s in
about 0.6 mL of deuterated chloroform (CDCls) or another suitable deuterated solvent in an
NMR tube.

e Acquire °F and B NMR spectra. For *°F NMR, use a standard pulse program with proton
decoupling. For 2B NMR, a proton-decoupled spectrum is also standard.

» Reference the spectra appropriately. 1°F NMR spectra are typically referenced externally to
CFClIs (6 = 0 ppm). 1B NMR spectra are referenced to an external standard of BFs-OEtz (6 =

0 ppm).[9]
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e The °F NMR spectrum should show three distinct signals corresponding to the ortho, para,
and meta fluorine atoms of the pentafluorophenyl rings. The 1B NMR spectrum should
exhibit a single broad resonance characteristic of a three-coordinate boron atom.[9]

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths,
bond angles, and the overall molecular geometry.

General Procedure:

o Grow suitable single crystals of B(CeFs)s by slow evaporation of a saturated solution in a
suitable solvent like hexane or by slow cooling of a hot, saturated solution.

o Select a well-formed, defect-free crystal and mount it on a goniometer head.

e The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically
100-150 K) to minimize thermal vibrations.

e An X-ray beam (commonly Mo Ka or Cu Ka radiation) is directed at the crystal.
e The crystal is rotated, and the diffraction pattern is collected by a detector.

e The collected data is then processed to determine the unit cell dimensions and the crystal
structure is solved and refined to obtain the final atomic coordinates and geometric
parameters.[10]

Chemical Reactivity and Applications

Perfluorotriphenylboron's strong Lewis acidity dictates its chemical reactivity, making it a
prominent catalyst in various organic transformations.

Frustrated Lewis Pair (FLP) Chemistry

In combination with sterically hindered Lewis bases, such as bulky phosphines or amines,
B(CsFs)s forms "Frustrated Lewis Pairs" (FLPs). These pairs are unable to form a classical
donor-acceptor adduct due to steric hindrance, and this "frustration” allows them to activate
small molecules like dihydrogen (Hz), which is central to metal-free hydrogenation catalysis.[3]
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Mechanism of Hz Activation by a B(CeFs)s/Phosphine FLP:

The activation of H2 by an FLP involves the heterolytic cleavage of the H-H bond. The Lewis
acidic boron atom interacts with the o-bonding electrons of the H2 molecule, while the Lewis
basic phosphine attacks one of the hydrogen atoms. This concerted process leads to the
formation of a phosphonium cation and a hydridoborate anion.[1]

B(C6F5)3 + R3P
(Frustrated Lewis Pair)

L 5| [R3P--H---H--B(C6F5)3]+ | Heterolytic Cleavage _
| > (Transition State) -

H-H
(Dihydrogen)

Click to download full resolution via product page
Caption: Hz Activation by a Frustrated Lewis Pair.

Catalysis of Hydrosilylation Reactions

B(CsFs)s is an effective catalyst for the hydrosilylation of various functional groups, including
aldehydes, ketones, and imines, using silanes as the reducing agent.[11][12]

Experimental Protocol for the Hydrosilylation of Benzaldehyde:

e To a solution of benzaldehyde (1 equivalent) in an anhydrous, non-coordinating solvent such
as toluene or dichloromethane under an inert atmosphere, add tris(pentafluorophenyl)boron
(typically 1-5 mol%).

 To this mixture, add the silane (e.g., triethylsilane or phenylsilane, 1.1-1.5 equivalents)
dropwise at room temperature.

o Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography
(GC).

» Upon completion, the reaction is typically quenched by the addition of a small amount of
water or a saturated aqueous solution of sodium bicarbonate.
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e The organic layer is separated, dried over an anhydrous salt (e.g., Na2SOa4 or MgSQOa4), and
the solvent is removed under reduced pressure.

» The resulting silyl ether can be purified by distillation or column chromatography. If the
corresponding alcohol is desired, the silyl ether can be deprotected using standard methods
(e.g., treatment with acid or a fluoride source).[11]

Catalytic Cycle
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Caption: Catalytic Cycle for Hydrosilylation.

Conclusion
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Perfluorotriphenylboron is a uniquely powerful and versatile Lewis acid with significant
applications in modern chemistry. Its robust nature and high reactivity have established it as a
cornerstone in areas such as frustrated Lewis pair chemistry and metal-free catalysis. The
experimental protocols and mechanistic insights provided in this guide are intended to facilitate
its effective use in research and development, particularly within the fields of organic synthesis
and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12749223#physical-and-chemical-properties-of-
perfluorotriphenylboron]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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